molecular formula C18H14ClN3O2S B7520261 N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide

N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide

Cat. No.: B7520261
M. Wt: 371.8 g/mol
InChI Key: UZGVNTZDVXCCCA-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide is a compound with a fascinating structural framework that features both a thiazole ring and a benzamide moiety. These types of compounds are often explored for their potential bioactivity and utility in various fields of chemistry and biology.

Properties

IUPAC Name

N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c1-11(23)20-17-15(12-5-3-2-4-6-12)21-18(25-17)22-16(24)13-7-9-14(19)10-8-13/h2-10H,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGVNTZDVXCCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide typically involves multi-step organic synthesis. One common route includes:

  • Formation of the Thiazole Ring: : The thiazole core can be synthesized via the condensation of a phenyl-substituted thiourea with alpha-bromoacetophenone under basic conditions.

  • Acetylation Step: : The amino group on the thiazole ring is acetylated using acetic anhydride.

  • Coupling with 4-Chlorobenzoyl Chloride: : The final step involves coupling the acetylated thiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial methods often employ similar steps but are optimized for larger-scale production, focusing on yield, purity, and cost-efficiency. Advanced techniques like flow chemistry may be used to streamline the synthesis process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide can undergo a variety of chemical reactions, including:

  • Oxidation: : Typically using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Nucleophilic substitution with NaOH or electrophilic with acetyl chloride.

Major Products

  • Oxidation: : Produces oxides or hydroxylated derivatives.

  • Reduction: : Converts to amines or alcohols.

  • Substitution: : Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide finds applications in several domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its pharmacological potential in drug development.

  • Industry: : May be used in the development of novel materials or catalysts.

Mechanism of Action

The biological activities of this compound are believed to be linked to its ability to interact with key molecular targets:

  • Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites.

  • DNA Intercalation: : Its structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

  • Signaling Pathways: : It can modulate cellular signaling pathways, leading to altered cell functions.

Comparison with Similar Compounds

N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide can be compared to other compounds with thiazole or benzamide frameworks:

  • Similar Compounds

    • N-[5-(benzylamino)-4-phenyl-1,3-thiazol-2-yl]-4-chlorobenzamide

    • N-[5-(acetylamino)-4-phenyl-1,3-thiazol-2-yl]-4-bromobenzamide

    • N-[5-(acetylamino)-4-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide

  • Uniqueness: : The unique combination of the acetylamino and 4-chlorobenzamide groups imparts distinct chemical and biological properties, making it a compound of interest for further research.

The exploration of this compound's properties and applications underscores the importance of synthetic chemistry in discovering and developing new molecules with significant potential across various scientific fields. How’s that for a dive into the microscopic?

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